molecular formula C16H12N4 B12600400 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- CAS No. 645417-82-9

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-

Cat. No.: B12600400
CAS No.: 645417-82-9
M. Wt: 260.29 g/mol
InChI Key: IHMSUPGBZMYZKQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a pyridinyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction typically requires heating for a few hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

1H-Pyrazolo[4,3-c]isoquinoline derivatives have shown promising anticancer activities. Research indicates that these compounds can inhibit key enzymes involved in tumor growth. For example, derivatives have been tested for their ability to inhibit c-Met kinase, an important target in cancer therapy due to its role in tumor proliferation and metastasis .

In a study evaluating various pyrazolo derivatives, specific compounds demonstrated significant inhibition of cancer cell lines, indicating their potential as anticancer agents .

Neuroprotective Effects

The neuroprotective potential of 1H-Pyrazolo[4,3-c]isoquinoline has also been explored. Some derivatives have exhibited protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress . This suggests a possible application in treating diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazolo derivatives. Compounds have been evaluated for their efficacy against various bacterial strains, showing potential as new antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies illustrate the applications of 1H-Pyrazolo[4,3-c]isoquinoline:

  • Case Study 1 : A derivative was synthesized and tested for its ability to displace radiolabeled benzodiazepines from receptor sites. The results indicated significant peripheral binding inhibition, suggesting potential use in anxiety disorders .
  • Case Study 2 : A series of pyrazolo derivatives were evaluated for their anticancer activity against specific cell lines. The most potent compounds showed IC50 values in the low micromolar range, demonstrating their effectiveness as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)- is unique due to its specific substitution pattern and the presence of both pyrazole and isoquinoline rings

Biological Activity

1H-Pyrazolo[4,3-c]isoquinoline, specifically the derivative 3-methyl-5-(3-pyridinyl)-, is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Structural Characteristics

The compound features a fused pyrazole and isoquinoline structure with specific substituents that influence its biological properties. The presence of a methyl group at the 3-position and a pyridine moiety at the 5-position contributes to its unique reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline derivatives typically involves multi-step processes, including:

  • Condensation Reactions : Combining hydrazine derivatives with isoquinoline carboxylic acids.
  • Cyclization : Utilizing solvents like tetrahydrofuran and catalysts to facilitate the formation of the pyrazole ring.

Advanced techniques, such as continuous flow reactors, are also employed for large-scale production to enhance yield and purity .

Anticancer Properties

Research indicates that 1H-Pyrazolo[4,3-c]isoquinoline exhibits significant anticancer activity. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably, studies demonstrate its ability to modulate cellular signaling by inhibiting phosphodiesterases, which are crucial in cancer biology .

Case Study: Antitumor Effects

In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Properties

The compound has also been identified as an anti-inflammatory agent. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which play critical roles in inflammatory responses .

The biological activity of 1H-Pyrazolo[4,3-c]isoquinoline is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits phosphodiesterases, affecting cyclic nucleotide levels and thereby modulating various signaling pathways.
  • Cellular Signaling Modulation : By influencing key signaling pathways, it can alter cellular responses related to growth and inflammation.

Comparison with Similar Compounds

The biological activity of 1H-Pyrazolo[4,3-c]isoquinoline can be compared with other pyrazoloisoquinolines:

Compound NameStructural FeaturesUnique Properties
1H-Pyrazolo[3,4-b]quinolineDifferent nitrogen positioningDistinct biological activities
1H-Pyrazolo[3,4-b]pyridineVariation in ring arrangementAntiviral and antitumor potential
1H-Pyrazolo[1,5-c]quinazolineDifferent nitrogen atom arrangementVariations in pharmacological profiles

The unique substitution pattern in 1H-Pyrazolo[4,3-c]isoquinoline enhances its selectivity towards certain molecular targets compared to these similar compounds .

Properties

CAS No.

645417-82-9

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-7-3-2-6-12(13)15(18-14)11-5-4-8-17-9-11/h2-9H,1H3,(H,19,20)

InChI Key

IHMSUPGBZMYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CN=CC=C4

Origin of Product

United States

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